BENGHE Validation & Comparative

Check Availability & Pricing

Cross-Referencing Experimental and
Computational Data of 1-Methylindene: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methylindene

Cat. No.: B165137

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for 1-Methylindene with
findings from computational studies. By juxtaposing experimentally measured properties with
theoretical predictions, this document aims to offer a comprehensive understanding of the
molecule's structural and spectroscopic characteristics. The information is presented to
facilitate further research and application in fields such as organic synthesis, materials science,
and drug development.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental and computational data for 1-
Methylindene. While extensive experimental data is available from various spectroscopic
techniques, a complete set of directly comparable computational data for 1-Methylindene is
not readily found in publicly accessible literature. Therefore, where direct computational values
for 1-Methylindene are unavailable, this guide will reference computational methodologies and
data for closely related structures or provide general expectations based on established
theoretical models.

Physicochemical Properties
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Property Experimental Value Computational Value
Molecular Formula C1oH10[1][2][3] CioH1o0

Molecular Weight 130.19 g/mol [1][4] 130.19 g/mol

CAS Number 767-59-9[1][2][3] N/A

Boiling Point ~199 °C at 760 mmHg Not Typically Calculated
Density ~0.987 g/cm3 Not Typically Calculated
Refractive Index ~1.5587 Not Typically Calculated

Spectroscopic Data: *C NMR

Experimental 23C NMR data provides characteristic chemical shifts for the carbon atoms in 1-
Methylindene. While specific DFT-calculated NMR spectra for 1-Methylindene are not readily
available in the literature, computational chemistry software can predict these shifts with good
accuracy, typically using methods like the GIAO (Gauge-Including Atomic Orbital) approach
with DFT functionals such as B3LYP.
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Experimental **C NMR Chemical Shift
Carbon Atom

(ppm)

C1 42.1

C2 129.1
C3 123.4
C3a 146.1
C4 121.2
C5 126.3
C6 124.5
C7 124.9
C7a 143.8
CHs 14.5

Solvent: CDCIs. Data sourced from public

databases.

Spectroscopic Data: Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylindene exhibits characteristic absorption bands corresponding to
the vibrational modes of its functional groups. Computational methods, particularly DFT, can
calculate these vibrational frequencies. It is common practice to apply a scaling factor to the
calculated frequencies to improve agreement with experimental data, accounting for
anharmonicity and other method-specific approximations.
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Vibrational Mode Experimental IR Frequency (cm~?)
Aromatic C-H Stretch ~3050

Aliphatic C-H Stretch ~2960, 2870

C=C Stretch (Aromatic) ~1600, 1460

C-H Bend ~750

Data represents typical ranges for the specified
functional groups and may vary in the actual

spectrum.

Molecular Geometry

Computational chemistry provides a powerful tool for determining the three-dimensional
structure of molecules. While a full, experimentally determined crystal structure of 1-
Methylindene is not readily available, DFT calculations can provide an optimized geometry. A
study on the isomerization of methyl indene radicals using the B3LYP/cc-pVDZ level of theory
provides some calculated bond distances for a closely related radical species, which can serve
as a reference.[5]

Calculated Bond Length (A) in a related

Bond . .
radical species[5]

C1l-C2 1.513

C2-C3 1.371

C3-C3a 1.463

C3a-C7a 1.408

C7a-C1 1.512

Experimental and Computational Protocols
Experimental Methodologies

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A small amount of 1-Methylindene is dissolved in a deuterated solvent,
typically chloroform-d (CDCIs), in a standard 5 mm NMR tube.

 Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or
500 MHz).

o Data Acquisition: A standard proton-decoupled 3C NMR experiment is performed. A sufficient
number of scans are acquired to achieve an adequate signal-to-noise ratio.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCls at 77.16

ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation: As 1-Methylindene is a liquid, a thin film is prepared by placing a drop
of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates.

 Instrumentation: The spectrum is recorded using an FTIR spectrometer.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then scanned over the mid-infrared range (typically 4000-400 cm~1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The 1-Methylindene sample is diluted in a suitable volatile solvent,
such as dichloromethane or hexane.

e Instrumentation: The analysis is performed on a GC-MS system, which consists of a gas
chromatograph coupled to a mass spectrometer.

o Chromatographic Separation: The sample is injected into the GC, where it is vaporized and
separated on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is
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programmed to ramp up to ensure good separation of components.

o Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
The mass-to-charge ratios of the fragments are detected.

o Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be
used to identify the compound by comparing it to spectral libraries (e.g., NIST). The
molecular ion peak (M*) is expected at m/z = 130, corresponding to the molecular weight of
1-Methylindene.

Computational Methodologies

Density Functional Theory (DFT) Calculations

Computational studies on 1-Methylindene and related molecules have employed Density
Functional Theory (DFT) to investigate their electronic structure, geometry, and reactivity.[4] A
common and effective approach involves the following:

o Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are
used.

o Method: The B3LYP hybrid functional is a widely used and reliable choice for organic
molecules.

o Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), is
typically employed to provide a good balance between accuracy and computational cost.

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation. This process yields bond lengths, bond angles, and dihedral angles.

e Frequency Calculations: Following a successful geometry optimization, a frequency
calculation is performed at the same level of theory. This provides the vibrational frequencies
(which can be compared to the experimental IR spectrum) and confirms that the optimized
structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

 NMR Calculations: NMR chemical shifts are typically calculated using the GIAO (Gauge-
Including Atomic Orbital) method at the same level of theory. The calculated shielding
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constants are then converted to chemical shifts by referencing them to a standard, such as
tetramethylsilan (TMS), calculated at the same level of theory.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental and
computational data for a molecule like 1-Methylindene.

Workflow for Cross-Referencing 1-Methylindene Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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